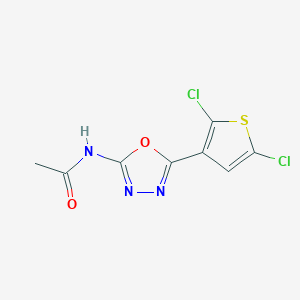

N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N3O2S/c1-3(14)11-8-13-12-7(15-8)4-2-5(9)16-6(4)10/h2H,1H3,(H,11,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKIXQVGGMWAMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(O1)C2=C(SC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves the following steps:

Formation of the oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the thiophene ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a suitable thiophene derivative.

Chlorination: The chlorination of the thiophene ring can be carried out using reagents like thionyl chloride or phosphorus pentachloride.

Acetylation: The final step involves the acetylation of the oxadiazole derivative using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be performed on the oxadiazole ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the chlorinated positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols.

Major Products

Oxidation products: Oxidized derivatives of the thiophene ring.

Reduction products: Reduced derivatives of the oxadiazole ring.

Substitution products: Substituted derivatives at the chlorinated positions.

Scientific Research Applications

Medicinal Chemistry: The compound has shown promise as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.

Agriculture: The compound has been investigated for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.

Materials Science: The compound’s unique electronic properties make it a potential candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

Biological Targets: The compound can interact with enzymes, receptors, and other proteins, leading to the inhibition of their activity. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to its anticancer effects.

Pathways: The compound can modulate various signaling pathways, such as those involved in inflammation, apoptosis, and cell proliferation. This modulation can result in the desired biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide can be compared with other oxadiazole derivatives:

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide: Similar structure but with a phenyl ring instead of a thiophene ring. This compound may have different biological activities and properties.

N-(5-(2,5-dimethylthiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide: Similar structure but with methyl groups instead of chlorine atoms. This compound may have different reactivity and biological activities.

N-(5-(2,5-difluorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide: Similar structure but with fluorine atoms instead of chlorine atoms. This compound may have different electronic properties and biological activities.

Biological Activity

N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a structure that includes a dichlorothiophene moiety linked to an oxadiazole ring and an acetamide group. This specific arrangement contributes to its biological activity.

Antifungal Activity

Research has indicated that compounds containing oxadiazole rings exhibit significant antifungal properties. For instance, a study highlighted the synthesis of various oxadiazole derivatives which showed enhanced antifungal activity compared to traditional agents like pimprinine . This suggests that N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide may possess similar or improved antifungal capabilities.

The mechanism by which oxadiazole derivatives exert their biological effects often involves the disruption of fungal cell wall synthesis or interference with metabolic pathways essential for fungal growth. The presence of the dichlorothiophene moiety may enhance this activity by increasing lipophilicity, thereby improving membrane permeability.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide:

- Antifungal Screening : A series of oxadiazole derivatives were synthesized and screened for antifungal efficacy. Compounds with similar structural motifs demonstrated higher activity against Candida species and other fungi .

- Comparative Studies : A comparative study on the biological activity of dichloro-substituted thiophenes indicated that such compounds could exhibit varied reactivity and coordination abilities, which may correlate with their biological efficacy .

Data Table: Biological Activity Overview

| Compound Name | Structure | Antifungal Activity | Mechanism |

|---|---|---|---|

| N-(5-(2,5-Dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide | Structure | High (compared to pimprinine) | Disruption of cell wall synthesis |

| 3-(1,3,4-Oxadiazol-5-yl)-indoles | Indole-based structure | Moderate | Inhibition of metabolic pathways |

| 2-(2,5-Dichlorothiophen-3-yl)acetamide | Related structure | Low | Unknown |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide, and how can reaction conditions be optimized for reproducibility?

- The compound can be synthesized via cyclization of thiosemicarbazide intermediates or by coupling acetamide derivatives with functionalized oxadiazole precursors. Key steps include refluxing with triethylamine as a base and monitoring reaction progress via TLC . Optimization involves adjusting molar ratios (e.g., chloroacetyl chloride to oxadiazole intermediates) and purification via recrystallization using solvents like pet-ether .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- IR spectroscopy identifies functional groups (e.g., C=O at ~1650–1700 cm⁻¹, C-Cl at ~600–800 cm⁻¹). 1H-NMR confirms substituent positions: acetamide NH protons appear as singlets (~δ 10–12 ppm), while dichlorothiophene protons resonate as distinct aromatic signals (e.g., δ 6.5–7.5 ppm) . Mass spectrometry (ESI-MS) validates molecular weight (e.g., m/z ≈ 345–350 for [M+H]⁺) .

Q. What are the recommended protocols for evaluating its in vitro bioactivity (e.g., enzyme inhibition)?

- For lipoxygenase (LOX) inhibition , use spectrophotometric assays with linoleic acid as substrate, measuring conjugated diene formation at 234 nm. IC₅₀ values <50 µM indicate strong activity. For α-glucosidase inhibition , incubate with p-nitrophenyl glucopyranoside and measure absorbance at 405 nm .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?

- Discrepancies may arise from assay conditions (e.g., pH, temperature) or compound purity. Validate purity via HPLC (>95%) and standardize protocols (e.g., pre-incubation time). Cross-check with structurally analogous compounds (e.g., replacing dichlorothiophene with benzothiazole) to assess substituent effects .

Q. What computational strategies are effective for predicting the compound’s binding affinity to therapeutic targets?

- Use density functional theory (DFT) to calculate HOMO-LUMO gaps and electrostatic potential (MESP) maps, identifying nucleophilic/electrophilic regions. Molecular docking (AutoDock Vina) against LOX or BChE active sites can highlight key interactions (e.g., hydrogen bonds with acetamide carbonyl) .

Q. How does the dichlorothiophene moiety influence the compound’s stability and reactivity in biological systems?

- The electron-withdrawing Cl groups enhance electrophilicity, promoting interactions with nucleophilic enzyme residues. However, steric hindrance from the thiophene ring may reduce binding efficiency. Stability studies (e.g., in simulated gastric fluid) show that oxadiazole rings resist hydrolysis, while acetamide groups may undergo slow degradation .

Q. What strategies improve selectivity for specific enzyme isoforms (e.g., BChE over AChE)?

- Modify the acetamide side chain with bulky substituents (e.g., methylpyridinyl) to sterically block non-target isoforms. SAR studies show that para-substituted phenyl groups on oxadiazole improve BChE selectivity by 3–5 fold compared to meta-substituted analogs .

Methodological Guidance

Q. How should researchers address low yields in the final cyclization step?

- Optimize reaction time (4–6 hours) and temperature (80–100°C). Use catalytic amounts of iodine or Cu(OAc)₂ to accelerate cyclization. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) before final coupling .

Q. What analytical techniques are critical for confirming regioselectivity in oxadiazole formation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.